methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boronic acids or esters and halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-fluorobenzaldehyde with a suitable hydrazine derivative followed by cyclization can yield the desired pyrazolopyridine scaffold . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
Methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The presence of fluorine and phenyl groups enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives:
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound has a similar pyrazole core but differs in the substitution pattern, which affects its biological activity and chemical properties.
2-(4-fluorophenyl)-6-methyl-3-pyridazinone: Another related compound with a different heterocyclic ring, showing variations in its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H16FN3O2
- Molecular Weight : 361.4 g/mol
- CAS Number : 1011400-05-7
Biological Activity Overview
- PPAR Agonism : Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, act as agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). This activity is critical for regulating lipid metabolism and glucose homeostasis, making these compounds potential candidates for treating metabolic disorders .
- Antitubercular Activity : A study found that certain pyrazolo[3,4-b]pyridine derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis. The structure of these compounds influences their efficacy, with specific substitutions enhancing their biological properties .
- Inhibitory Effects on Kinases : Pyrazolo[3,4-b]pyridines have also been identified as selective inhibitors of various kinases, including glycogen synthase kinase-3 (GSK-3) and p38 MAPK. These pathways are crucial in cancer and neurodegenerative diseases, indicating a broad therapeutic potential for these compounds .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
- Substituent Positioning : The position and nature of substituents on the pyrazolo ring significantly affect the agonistic activity towards hPPARα and other biological targets. For instance, modifications at the C(4) position have been shown to alter binding affinity and selectivity .
Substituent Position | Effect on Activity |
---|---|
C(1) | Enhances PPARα agonism |
C(4) | Modulates kinase inhibition |
C(6) | Influences antitubercular potency |
Case Studies
- Metabolic Disorders : In a study involving high-fructose-fed rats, a derivative of pyrazolo[3,4-b]pyridine was as effective as fenofibrate in reducing plasma triglyceride levels. This suggests that this compound could be beneficial in managing dyslipidemia .
- Antimicrobial Activity : A combinatorial library study demonstrated that certain derivatives showed significant activity against M. tuberculosis H37Rv strain. The results indicated that specific structural modifications can enhance antimicrobial efficacy while maintaining low cytotoxicity to human cells .
Properties
Molecular Formula |
C21H16FN3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 1-(2-fluorophenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C21H16FN3O2/c1-13-19-15(21(26)27-2)12-17(14-8-4-3-5-9-14)23-20(19)25(24-13)18-11-7-6-10-16(18)22/h3-12H,1-2H3 |
InChI Key |
CJIQMUGBZKUKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4F |
Origin of Product |
United States |
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